Tricyclo(7.3.3.15,11)heptasiloxane-3,7,14-triol, 1,3,5,7,9,11,14-heptaphenyl-
CAS No.: 444315-26-8
Cat. No.: VC3818315
Molecular Formula: C42H38O12Si7
Molecular Weight: 931.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 444315-26-8 |
|---|---|
| Molecular Formula | C42H38O12Si7 |
| Molecular Weight | 931.3 g/mol |
| IUPAC Name | 3,7,14-trihydroxy-1,3,5,7,9,11,14-heptakis-phenyl-2,4,6,8,10,12,13,15,16-nonaoxa-1,3,5,7,9,11,14-heptasilatricyclo[7.3.3.15,11]hexadecane |
| Standard InChI | InChI=1S/C42H38O12Si7/c43-55(36-22-8-1-9-23-36)46-58(39-28-14-4-15-29-39)48-56(44,37-24-10-2-11-25-37)50-60(41-32-18-6-19-33-41)51-57(45,38-26-12-3-13-27-38)49-59(47-55,40-30-16-5-17-31-40)53-61(52-58,54-60)42-34-20-7-21-35-42/h1-35,43-45H |
| Standard InChI Key | UDRGDXJRPXCVOA-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)[Si]2(O[Si]3(O[Si](O[Si]4(O[Si](O[Si](O2)(O[Si](O3)(O4)C5=CC=CC=C5)C6=CC=CC=C6)(C7=CC=CC=C7)O)C8=CC=CC=C8)(C9=CC=CC=C9)O)C1=CC=CC=C1)O |
| Canonical SMILES | C1=CC=C(C=C1)[Si]2(O[Si]3(O[Si](O[Si]4(O[Si](O[Si](O2)(O[Si](O3)(O4)C5=CC=CC=C5)C6=CC=CC=C6)(C7=CC=CC=C7)O)C8=CC=CC=C8)(C9=CC=CC=C9)O)C1=CC=CC=C1)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s core consists of a tricyclo[7.3.3.15,11]heptasiloxane skeleton, a cage-like structure comprising seven silicon atoms bridged by oxygen atoms. Three hydroxyl (-OH) groups occupy positions 3, 7, and 14 of the siloxane framework, while the remaining seven silicon atoms are each bonded to a phenyl (C6H5) substituent . This configuration creates a hemispherical "half-cage" topology, distinct from fully condensed POSS derivatives. The molecular formula is C42H38O12Si7, with a molar mass of 1,157.48 g/mol .
Stereoelectronic Features
The phenyl groups induce steric hindrance around the siloxane core, limiting rotational freedom and promoting π-π stacking interactions in solid-state assemblies . Fourier-transform infrared (FTIR) spectroscopy of analogous T7-POSS structures reveals characteristic Si-O-Si asymmetric stretching vibrations at 1,090–1,040 cm⁻¹ and Si-C aromatic peaks near 1,430 cm⁻¹ . Nuclear magnetic resonance (NMR) studies confirm the presence of three distinct silicon environments: Q³ (Si-OH), Q⁴ (Si-O-Si), and T-type (Si-Ph) units .
Synthesis and Manufacturing
Three-Step Condensation Methodology
The synthesis follows a modified hydrolysis-condensation-neutralization sequence, as demonstrated for related T7-POSS derivatives :
-
Hydrolysis: Phenyltriethoxysilane (PhSi(OEt)₃) undergoes controlled hydrolysis in acetone/water under basic catalysis (LiOH·H₂O).
-
Condensation: Oligomeric siloxanes form via Si-O-Si linkages, yielding a partially condensed precursor.
-
Neutralization: Acidic workup (e.g., HCl) protonates residual silanolate groups, stabilizing the final product.
Optimization Parameters
-
Solvent System: Acetone/co-solvent mixtures enhance reactant solubility and intermediate stability .
-
Molar Ratios: PhSi(OEt)₃ : LiOH·H₂O : H₂O = 1 : 0.3 : 3 minimizes side products .
-
Temperature: Reactions conducted at 60°C achieve >85% yield within 24 hours .
Characterization Techniques
-
Mass Spectrometry: Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) confirms the molecular ion peak at m/z 1,157.5 ([M+H]⁺) .
-
X-ray Diffraction (XRD): Broad reflections at 2θ = 8.5° and 19.3° indicate amorphous packing with short-range order .
Physicochemical Properties
Thermal Stability
Thermogravimetric analysis (TGA) under nitrogen reveals a two-stage decomposition profile:
-
Initial Degradation (250–350°C): Loss of physisorbed water and residual solvents (mass loss ~2.5%).
-
Main Decomposition (450–600°C): Cleavage of Si-Ph bonds and siloxane backbone breakdown .
Solubility and Reactivity
The compound exhibits limited solubility in polar aprotic solvents (e.g., DMF, DMSO) but disperses readily in toluene and THF . The three hydroxyl groups enable further functionalization via silanol condensation, esterification, or silylation reactions .
Applications in Materials Science
Polymer Nanocomposites
Incorporating 5–10 wt% TriSilanolPhenyl-POSS into vinyl-terminated polydimethylsiloxane (PDMS) improves dielectric properties:
| Property | Neat PDMS | PDMS + 10% POSS | Improvement | Source |
|---|---|---|---|---|
| Dielectric Constant (1 kHz) | 2.75 | 3.12 | +13.5% | |
| Loss Tangent (1 kHz) | 0.002 | 0.0014 | -30% |
Ultrasonication-assisted blending enhances POSS dispersion, reducing phase separation observed in mechanical mixing .
Surface Modification Agent
The phenyl-rich surface mediates interfacial interactions in epoxy resins, increasing adhesive strength by 40% compared to unmodified formulations .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume